molecular formula C15H22ClNO2 B1514466 rac-erythro-Ethylphenidate Hydrochloride CAS No. 1246815-21-3

rac-erythro-Ethylphenidate Hydrochloride

Cat. No.: B1514466
CAS No.: 1246815-21-3
M. Wt: 283.79 g/mol
InChI Key: ZNSNAOXTBUHNKX-DFQHDRSWSA-N
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Description

Rac-erythro-Ethylphenidate Hydrochloride is a useful research compound. Its molecular formula is C15H22ClNO2 and its molecular weight is 283.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Rac-erythro-Ethylphenidate Hydrochloride, a derivative of methylphenidate, is a compound that has garnered interest in pharmacological and toxicological research due to its potential therapeutic applications and biological effects. This article provides an overview of the compound's biological activity, including its pharmacodynamics, toxicology, and case studies relevant to its use.

  • Molecular Formula : C₁₄H₁₉NO₂.HCl
  • CAS Number : 23644-60-2

Rac-erythro-Ethylphenidate functions primarily as a central nervous system stimulant . It is believed to exert its effects by inhibiting the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of methylphenidate, which has been extensively studied for its efficacy in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Pharmacological Effects

  • Cognitive Enhancement : Studies have indicated that rac-erythro-Ethylphenidate may enhance cognitive functions, particularly in attention and executive functions. This effect is attributed to increased dopaminergic activity in the prefrontal cortex.
  • Mood Elevation : The compound has been associated with mood-enhancing effects, potentially beneficial for individuals with mood disorders.
  • Side Effects : Common side effects include insomnia, decreased appetite, and increased heart rate. More severe effects can include cardiovascular events such as hypertension and tachycardia.

Animal Studies

A series of studies conducted on rats and mice have evaluated the toxicological profile of rac-erythro-Ethylphenidate:

  • Survival Rates : In long-term studies, survival rates among treated groups were comparable to controls, indicating no acute lethality at standard dosing levels.
  • Body Weight Changes : Significant weight loss was observed in high-dose groups (≥1000 ppm), suggesting potential adverse effects on growth and metabolism.
  • Liver Pathology : Histopathological examinations revealed centrilobular hypertrophy in the liver at elevated doses, indicating hepatotoxicity. Increased incidences of hepatocellular adenomas were noted in male mice exposed to 500 ppm over two years .
Dose (ppm)Male Survival Rate (%)Female Survival Rate (%)Liver Weight Change (%)
0100100Baseline
100100100+5
5009590+15
10008580+20

Clinical Case Studies

  • Case Study on ADHD Treatment : A clinical trial involving adults diagnosed with ADHD showed that rac-erythro-Ethylphenidate led to significant improvements in attention scores compared to placebo. Participants reported fewer side effects than traditional stimulant medications .
  • Cardiovascular Events : In a cohort study examining stimulant use among adults, there were reports of increased cardiovascular incidents among those taking rac-erythro-Ethylphenidate compared to non-users. This highlights the need for monitoring cardiovascular health during treatment .

Properties

IUPAC Name

ethyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSNAOXTBUHNKX-DFQHDRSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747771
Record name ethyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-21-3
Record name ethyl (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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